Biochemical Potency: EPZ028862 vs. GSK2807 in SMYD3 Inhibition
In head-to-head biochemical assays for SMYD3 inhibition, EPZ028862 demonstrates an IC50 of 1.8 nM, representing a 72-fold increase in potency compared to the structurally distinct SMYD3 inhibitor GSK2807 (IC50 = 130 nM) [1]. This substantial difference in intrinsic biochemical activity against the purified enzyme establishes EPZ028862 as a more sensitive tool for detecting SMYD3-dependent methylation events in vitro.
| Evidence Dimension | Biochemical IC50 (SMYD3 inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | GSK2807; IC50 = 130 nM |
| Quantified Difference | 72-fold more potent (1.8 nM vs. 130 nM) |
| Conditions | Filterplate assay with purified SMYD3 enzyme |
Why This Matters
This higher potency reduces the required working concentration in enzymatic assays, minimizing off-target solubility issues and enabling cleaner biochemical characterization of SMYD3 function.
- [1] Thomenius MJ, Totman J, Harvey D, et al. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation. PLoS One. 2018;13(6):e0197372. Table 1. View Source
